molecular formula C22H20Cl2N4OS B10861564 DPTN dihydrochloride

DPTN dihydrochloride

Cat. No.: B10861564
M. Wt: 459.4 g/mol
InChI Key: GTWKWBXTCBUKTR-UHFFFAOYSA-N
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Description

DPTN dihydrochloride (CAS: 325767-87-1) is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) involved in modulating physiological processes such as inflammation, cancer progression, and neuroprotection. Its molecular formula is C22H20Cl2N4OS, with a molecular weight of 459.39 g/mol. Structurally, it features a pyridinecarboxamide backbone, a thiazolyl ring, and dimethylphenyl substituents, which contribute to its high receptor-binding affinity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H20Cl2N4OS

Molecular Weight

459.4 g/mol

IUPAC Name

N-[4-(3,5-dimethylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-yl]pyridine-3-carboxamide;dihydrochloride

InChI

InChI=1S/C22H18N4OS.2ClH/c1-14-10-15(2)12-18(11-14)19-20(16-5-8-23-9-6-16)28-22(25-19)26-21(27)17-4-3-7-24-13-17;;/h3-13H,1-2H3,(H,25,26,27);2*1H

InChI Key

GTWKWBXTCBUKTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(SC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=NC=C4)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Substrate Preparation :

    • 4-Pyridinyl glyoxal (α-ketoaldehyde) is halogenated to form α-bromo-4-pyridinyl glyoxal.

    • 3,5-Dimethylphenyl thiourea is prepared via reaction of 3,5-dimethylphenyl isothiocyanate with ammonia.

  • Cyclocondensation :
    The α-bromo-4-pyridinyl glyoxal reacts with 3,5-dimethylphenyl thiourea in ethanol under reflux (78–80°C, 12–18 hours). The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon, followed by dehydrohalogenation to form the thiazole ring.

Equation :

C6H3(CH3)2NHCSNH2+BrC(O)C5H4NThiazole intermediate+HBr\text{C}6\text{H}3(\text{CH}3)2\text{NHCSNH}2 + \text{BrC(O)C}5\text{H}_4\text{N} \rightarrow \text{Thiazole intermediate} + \text{HBr}

Optimization Insights

  • Catalyst : Palladium-rhodium alloy membranes (90% Pd, 10% Rh) enhance hydrogenation efficiency in precursor synthesis (e.g., 2,4-diaminophenol dihydrochloride in Patent US4323708A).

  • Solvent : Ethanol ensures solubility of intermediates and facilitates byproduct removal via filtration.

Amide Bond Formation

The thiazole-2-amine intermediate undergoes amidation with nicotinoyl chloride to yield DPTN free base.

Procedure

  • Activation : Nicotinic acid is converted to nicotinoyl chloride using thionyl chloride (SOCl<sub>2</sub>) in dry dichloromethane (DCM).

  • Coupling : Thiazole-2-amine (1 eq) reacts with nicotinoyl chloride (1.2 eq) in dimethylformamide (DMF) with triethylamine (Et<sub>3</sub>N) as a base (0–5°C, 4 hours).

Equation :

Thiazole-NH2+C5H4NCOClEt3NDPTN free base+HCl\text{Thiazole-NH}2 + \text{C}5\text{H}4\text{NCOCl} \xrightarrow{\text{Et}3\text{N}} \text{DPTN free base} + \text{HCl}

Yield and Purity

  • Yield : 80–90% after column chromatography (silica gel, ethyl acetate/hexanes).

  • Purity : >98% confirmed via HPLC (C18 column, acetonitrile/water).

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt to enhance solubility and stability.

Salt Precipitation

  • Acid Treatment : DPTN free base is dissolved in anhydrous isopropanol, and HCl gas is bubbled through the solution until pH ≤ 2.0.

  • Crystallization : The mixture is cooled to 0–5°C, inducing precipitation. Crystals are filtered, washed with cold isopropanol, and dried under vacuum.

Equation :

DPTN+2HClDPTN\cdotp2HCl\text{DPTN} + 2\text{HCl} \rightarrow \text{DPTN·2HCl}

Recrystallization

  • Solvent System : Methanol/acetone (1:3 v/v) removes residual impurities.

  • Final Purity : ≥98.5% (H-NMR, HPLC).

Process Optimization and Scaling

Catalytic Hydrogenation

Patent US4323708A highlights the role of Pd-Rh catalysts in hydrogenation steps, achieving 92% yield for dihydrochloride intermediates. For DPTN, analogous conditions (H<sub>2</sub> at 60 atm, 140°C) reduce reaction times by 50% compared to atmospheric pressure.

Green Chemistry Considerations

  • Solvent Recycling : Isopropanol and DMF are recovered via distillation (>90% efficiency).

  • Waste Reduction : HBr byproducts from thiazole synthesis are neutralized with NaOH to NaBr, minimizing environmental impact.

Analytical Characterization

Table 2. Key Physicochemical Properties of this compound

PropertyValueMethodReference
Molecular Weight459.39 g/molMass spectrometry
Solubility5 mg/mL in DMSOUSP dissolution
Melting Point235–238°C (dec.)Differential scanning calorimetry
Purity≥98.5%HPLC

Challenges and Solutions

  • Impurity Control :

    • Residual Pd (<10 ppm) is removed via activated charcoal treatment.

    • Byproducts (e.g., unreacted thiourea) are eliminated via recrystallization.

  • Scale-Up :

    • Continuous flow reactors improve thiazole cyclization consistency (PATENT CN103265439A).

    • Cryogenic HCl gas handling prevents equipment corrosion .

Chemical Reactions Analysis

Types of Reactions

DPTN dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiazole and pyridine rings. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenated compounds and nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole and pyridine rings .

Scientific Research Applications

DPTN dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

DPTN dihydrochloride exerts its effects by selectively binding to the A3 adenosine receptor, thereby blocking the action of adenosine. This inhibition prevents the downstream signaling pathways that are typically activated by adenosine binding. The molecular targets include the A3 adenosine receptor, and the pathways involved are primarily related to cyclic AMP (cAMP) signaling .

Comparison with Similar Compounds

Comparison with Similar Adenosine Receptor Modulators

Selectivity and Potency Profiles

The table below compares this compound with other adenosine receptor-targeting compounds, emphasizing receptor subtype selectivity, potency, and applications:

Compound Target Receptor Ki Values (nM) Selectivity Primary Application
This compound A3AR Human: 1.65; Mouse: 9.61; Rat: 8.53 >100-fold selectivity for A3AR Research on A3AR-mediated diseases
MRS 1754 A2BAR Human A2B: 2.0; A1/A3: >10,000 High selectivity for A2B over A1/A3 Studying A2B roles in asthma, diabetes
5'-N-Ethylcarboxamidoadenosine (NECA) Pan-adenosine receptors A1: 14; A2A: 20; A3: 25 Non-selective agonist General adenosine receptor activation
Key Findings:

DPTN vs. MRS 1754 :

  • DPTN targets A3AR with species-specific potency, whereas MRS 1754 selectively inhibits A2BAR. The latter’s negligible affinity for A1/A3 (<1% of DPTN’s A3AR potency) makes it unsuitable for A3AR-focused studies.
  • DPTN’s cross-species efficacy (human, mouse, rat) supports translational research.

DPTN vs. NECA: NECA is a non-selective agonist with similar affinity for all adenosine receptors, limiting its utility in subtype-specific studies. DPTN’s antagonism and selectivity enable precise modulation of A3AR pathways in conditions like cancer and ischemia.

Structural and Functional Advantages

  • This compound : The dihydrochloride salt enhances solubility for in vivo applications, while its thiazolyl and pyridine groups optimize receptor binding.
  • MRS 1754 : Features a xanthine derivative structure, common in A2BAR antagonists, but lacks cross-reactivity with A3AR.

Biological Activity

DPTN dihydrochloride, chemically known as N-[4-(3,5-dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]-3-pyridinecarboxamide dihydrochloride, is a potent and selective antagonist of the A3 adenosine receptor (A3AR). This compound has garnered attention in pharmacological research due to its potential applications in treating various conditions related to pain, ischemia, and inflammation.

DPTN exhibits high affinity for the A3 adenosine receptor with reported Ki values ranging from 0.36 to 1.65 nM for human A3AR and 1.6 to 8.53 nM for rat A3AR . The compound's structure-activity relationship (SAR) indicates that modifications to its chemical structure can significantly influence its binding affinity and selectivity towards different adenosine receptors.

Table 1: Binding Affinities of DPTN

Receptor TypeKi Value (nM)
Human A3AR0.36 - 1.65
Rat A3AR1.6 - 8.53

DPTN functions primarily as an antagonist at the A3 adenosine receptor, which is implicated in various physiological processes including immune response modulation and regulation of inflammation . By blocking this receptor, DPTN may help alleviate conditions exacerbated by excessive adenosine signaling.

Biological Effects

Research indicates that DPTN can reduce intrapulmonary pressure when used in conjunction with corticosteroids like dexamethasone, suggesting potential therapeutic benefits in respiratory conditions . Furthermore, its ability to cross the blood-brain barrier in animal models opens avenues for investigating its effects on central nervous system disorders.

Example Case Study: Inflammation Reduction

A study evaluating the anti-inflammatory effects of DPTN demonstrated significant reductions in inflammatory markers in a rat model of lung inflammation when administered alongside dexamethasone. This highlights its potential role as an adjunct therapy in managing inflammatory conditions .

Research Findings

Recent studies have focused on synthesizing radiolabeled derivatives of DPTN for imaging studies, which could further elucidate its pharmacokinetics and receptor binding dynamics across different species . The development of high-affinity radioligands based on DPTN has been particularly promising for non-invasive imaging techniques.

Table 2: Radioligand Characteristics

RadioligandKd Value (nM)Species
[^3H]MRS77990.55Human
[^3H]MRS77993.74Mouse
[^3H]MRS77992.80Rat

Q & A

Q. What is the primary mechanism of action of DPTN dihydrochloride in adenosine receptor studies, and how is its selectivity validated?

this compound is a potent and selective antagonist of the A3 adenosine receptor (A3AR), with species-specific binding affinities (Ki values: 1.65 nM for human, 9.61 nM for mouse, and 8.53 nM for rat A3AR) . To validate selectivity, researchers should perform competitive radioligand binding assays using labeled adenosine receptor ligands (e.g., [³H]-NECA for A3AR) and compare displacement curves across A1, A2A, and A2B receptor subtypes. Cross-reactivity can be ruled out by confirming negligible inhibition (>100 nM Ki) at non-target receptors. Dose-response studies in transfected cell lines (e.g., HEK293 expressing human A3AR) further validate specificity .

Q. What experimental protocols are recommended to determine the optimal concentration range for this compound in vitro?

Optimal concentrations are derived from dose-response curves using functional assays such as cAMP inhibition (for A3AR antagonism) or calcium mobilization. Start with a logarithmic concentration range (e.g., 0.1–1000 nM) and calculate IC50 values. For example, in A3AR-expressing cells, pre-incubate DPTN for 15–30 minutes before agonist challenge (e.g., Cl-IB-MECA). Include controls with selective A3AR agonists/antagonists (e.g., MRS1523) to confirm target engagement. Ensure purity >99% (via HPLC) to avoid off-target effects from impurities .

Q. How should researchers address batch-to-batch variability in this compound for reproducible results?

Standardize assays using certified reference materials with documented purity (>99%) and lot-specific Certificates of Analysis (CoA). Perform quality control (QC) checks via mass spectrometry and NMR to confirm structural integrity. Pre-test each batch in a standardized binding assay (e.g., A3AR displacement) and normalize results to a reference batch. Report batch numbers and QC data in publications to enhance reproducibility .

Advanced Research Questions

Q. What experimental design considerations are critical when administering this compound in vivo to study A3AR-mediated pathways?

Key factors include:

  • Species-specific pharmacokinetics : Adjust doses based on interspecies Ki differences (e.g., higher doses in mice due to lower A3AR affinity) .
  • Route of administration : Intraperitoneal (IP) or intravenous (IV) delivery ensures bioavailability; validate plasma concentrations via LC-MS/MS.
  • Off-target effects : Include control groups with A3AR knockout models or co-administer a selective A3AR agonist (e.g., IB-MECA) to confirm mechanism-specific effects.
  • Toxicity screening : Conduct acute toxicity studies (e.g., 14-day observation post-dose) to rule out non-specific organ damage .

Q. How can researchers reconcile discrepancies in reported Ki values for this compound across species?

Discrepancies arise from receptor homology differences (e.g., 85% sequence identity between human and rat A3AR) and assay conditions (e.g., GTPγS vs. cAMP assays). To address this:

  • Use species-specific receptor constructs in transfected cell lines.
  • Standardize assay buffers (e.g., Mg²⁺ concentration) and temperature (25°C vs. 37°C).
  • Validate findings with orthogonal methods (e.g., functional cAMP assays alongside binding studies) .

Q. What methodological approaches are recommended for studying synergistic effects between this compound and other adenosine receptor modulators?

  • Isobolographic analysis : Combine DPTN with A2A antagonists (e.g., SCH58261) at fixed ratios and calculate combination indices (CI <1 indicates synergy).
  • Pathway-specific assays : Measure downstream markers (e.g., phosphorylated ERK for A3AR signaling) in the presence of dual modulators.
  • In vivo synergy testing : Use tumor xenograft models (e.g., A3AR-overexpressing cancers) to assess combined efficacy versus monotherapy. Always include vehicle and single-agent controls .

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